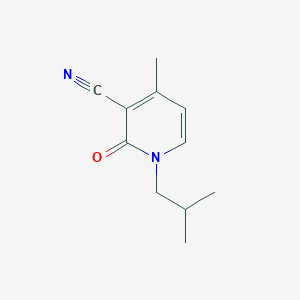
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring with a carboxylic acid group and a tolyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 78-80°C).
Oxidizing Agent: Hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the p-tolyl group, making it less hydrophobic.
2-Oxo-1-(p-methoxyphenyl)-1,2-dihydropyridine-3-carboxylic acid: Contains a methoxy group instead of a tolyl group, affecting its electronic properties.
Uniqueness
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which enhances its hydrophobicity and may influence its binding affinity to molecular targets. This structural feature can also affect the compound’s solubility and reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H11NO3 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
SCWUBXDOSAPCPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)
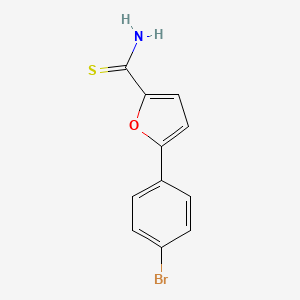
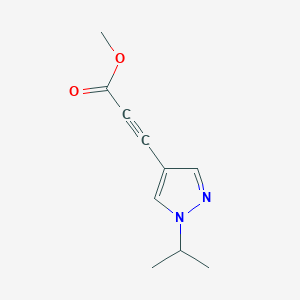


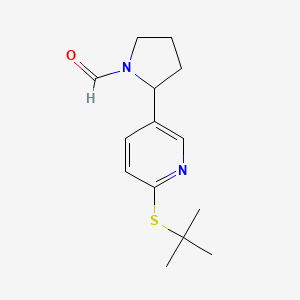
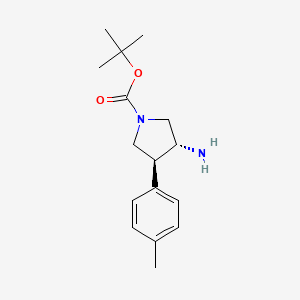

![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)




